Temporin-1CEb
Description
Properties
bioactivity |
Gram+, Cancer cells |
|---|---|
sequence |
ILPILSLIGGLLGK |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Temporin 1ceb
Native Source Organisms and Secretion Mechanisms
The primary biosynthetic hosts of Temporin-1CEb are the Chinese brown frog, Rana chensinensis, and the Heilongjiang brown frog, Rana amurensis. bioone.orgresearchgate.net This peptide is also known as amurin-3 when sourced from Rana amurensis. mdpi.commdpi.com These amphibians are found in regions of Asia, including China. researchgate.netnovoprolabs.com
Granular Gland Secretions in Amphibian Skin
This compound is a component of the defensive skin secretions of these frogs. researchgate.netmdpi.com Amphibian skin contains specialized granular glands that synthesize and store a complex mixture of biologically active molecules, including a diverse array of antimicrobial peptides (AMPs). mdpi.comnih.gov When the frog experiences stress or injury, these glands release their contents onto the skin surface in a holocrine manner. conicet.gov.ar This secretion serves as a crucial part of the frog's innate immune system, providing a first line of defense against invading pathogens. conicet.gov.ar The composition of these secretions is species-specific and represents a rich source of novel peptides for scientific discovery. nih.gov
Genetic Basis of Temporin Precursor Production
Molecular Cloning of Encoding cDNAs
The genetic blueprint for this compound is encoded in the frog's DNA. Through the process of molecular cloning, scientists have isolated and sequenced the complementary DNA (cDNA) that codes for the precursor of this compound. bioone.orgnih.gov This technique involves extracting messenger RNA (mRNA) from the frog's skin and using it as a template to synthesize cDNA. bioone.org The analysis of these cDNAs has revealed that this compound is initially produced as a larger precursor protein, termed a prepropeptide. bioone.orgbioone.org Specifically, the cDNA for preprothis compound has been successfully cloned and identified. bioone.orgnih.gov
The open-reading frame of the precursor consists of several domains: a highly conserved signal peptide region, an acidic "spacer" region, a cleavage site for propeptide convertases, the mature peptide sequence, and a C-terminal glycine (B1666218) residue that acts as an amide donor. nih.gov
Precursor Processing Pathways
The production of the final, active this compound peptide from its precursor involves a series of processing steps. The initial prepropeptide is a tripartite structure containing a signal peptide, an acidic propiece (or spacer), and the sequence of the active peptide. mdpi.comnih.gov The signal peptide, which is highly conserved among related species, guides the precursor through the secretory pathway. mdpi.comnih.gov Following this, the acidic propiece is cleaved. A characteristic Lys-Arg dibasic residue processing site is often found preceding the mature peptide sequence, signaling for cleavage by propeptide convertases. nih.govnih.gov
Post-Translational Modifications and Maturation
After the precursor protein is synthesized, it undergoes crucial post-translational modifications to become the mature and active this compound. A key modification for many temporins, including this compound, is C-terminal α-amidation. bioone.orgmdpi.com This process is facilitated by a glycine residue located at the C-terminus of the precursor sequence, which serves as an amide donor. nih.gov This amidation is a common feature of the temporin family of peptides and is important for their biological activity. bioone.org The mature this compound is a relatively short and hydrophobic peptide. bioone.org
Table of Compound Properties:
| Property | Value |
| Amino Acid Sequence | ILPILSLIGGLL-NH2 |
| Molecular Formula | C61H117N13O13 |
| Molecular Weight | 1224.68 g/mol |
| Family | Temporin |
Interactive Data Table: Cloned Precursors from Rana chensinensis
| Precursor Name | Family | Key Feature |
| preprotemporin-1CEa | Temporin | Short, hydrophobic, C-terminally α-amidated |
| preprothis compound | Temporin | Short, hydrophobic, C-terminally α-amidated |
| preprotemporin-1CEc | Temporin | Short, hydrophobic, C-terminally α-amidated |
| preprobrevinin-1CEa | Brevinin-1 | Contains a "Rana box" for C-terminal cyclization |
| preprobrevinin-1CEb | Brevinin-1 | Contains a "Rana box" for C-terminal cyclization |
| preprochensinin-1 | Novel | No significant similarity to other known amphibian peptides |
C-Terminal Amidation as a Key Modification
A defining and functionally critical feature of this compound is the modification of its C-terminus. The peptide chain does not end with a standard carboxylic acid group (-COOH) but is instead converted into an amide (-CONH₂). bioone.orgmdpi.com This process, known as C-terminal α-amidation, is a common post-translational modification for many bioactive peptides, including the vast majority of amphibian AMPs. nih.govnih.gov
The amidation of the C-terminus is not merely a minor chemical alteration; it has a significant impact on the peptide's biological activity and stability. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt the negatively charged membranes of bacteria. It can also confer increased resistance to degradation by carboxypeptidases, enzymes that would otherwise break down the peptide from its C-terminus, thereby extending its functional lifespan.
The necessity of this amidation is underscored by the biosynthetic machinery dedicated to it. The precursor protein, preprothis compound, contains a specific signal for this modification. The sequence of the mature peptide is immediately followed by a glycine residue at the C-terminus of the precursor. nih.gov This glycine serves as the nitrogen donor for the amidation reaction. nih.gov
Table 1: Key Features of this compound
| Feature | Description | Reference |
|---|---|---|
| Name | This compound | bioone.org |
| Origin | Rana chensinensis (Chinese brown frog) | bioone.orgnovoprolabs.com |
| Primary Structure | ILPILSLIGGLL-NH₂ | nih.gov |
| Length | 12 amino acids | mdpi.com |
| Key Modification | C-terminal Amidation | bioone.orgmdpi.com |
| Precursor | preprothis compound | bioone.orgnih.gov |
Enzymatic Processing and Peptide Maturation
The transformation of the inactive preprothis compound into the active this compound peptide is a precise, multi-step process mediated by a cascade of specific enzymes. This maturation pathway ensures the peptide is correctly folded, modified, and activated upon secretion.
The process begins after the prepropeptide has been synthesized. The N-terminal signal peptide guides the precursor into the secretory pathway, after which it is cleaved off. The remaining propeptide undergoes further processing within the granular glands. nsf.govnih.gov
A crucial step in this pathway is the excision of the mature peptide sequence from the propeptide. The precursor is designed with specific cleavage sites that are recognized by processing enzymes. The mature peptide sequence in preprothis compound is flanked by a characteristic dibasic residue site, typically Lysine-Arginine (-Lys-Arg-). nih.govnih.govmdpi.com This site is a recognition motif for a class of enzymes known as propeptide convertases (e.g., furin-like enzymes). nih.govnih.gov These enzymes cleave the peptide bond on the C-terminal side of the dibasic pair, liberating the N-terminus of the mature this compound peptide.
Following the action of the convertase, the final and essential C-terminal amidation occurs. As noted, the precursor contains a C-terminal glycine residue immediately following the mature peptide sequence. This glycine is the substrate for a two-enzyme complex known as the Peptidylglycine Alpha-amidating Monooxygenase (PAM) complex. This complex carries out a two-step reaction to form the terminal amide, effectively replacing the glycine with an amide group and releasing glyoxylate (B1226380) as a byproduct. While early studies on other temporins suggested a Gly-Lys C-terminal sequence processed by carboxypeptidases, specific analysis of the preprothis compound precursor indicates a single glycine residue acts as the amide donor. nih.govnih.govmdpi.com
This intricate and highly regulated enzymatic processing ensures that the final product, this compound, possesses the precise chemical structure required for its potent antimicrobial function.
Table 2: Enzymatic Processing of Preprothis compound
| Step | Enzyme Class | Substrate Site | Action | Reference |
|---|---|---|---|---|
| 1. Excision | Propeptide Convertase | Dibasic residues (Lys-Arg) preceding the mature peptide sequence | Cleaves the propeptide to release the N-terminus of the mature peptide | nih.govnih.gov |
| 2. Amidation | Peptidylglycine Alpha-amidating Monooxygenase (PAM) | C-terminal Glycine residue following the mature peptide sequence | Converts the C-terminal Glycine into an amide group (-CONH₂) | nih.gov |
Table 3: Compound Names Mentioned
Structural Characteristics and Conformational Dynamics of Temporin 1ceb
Primary Amino Acid Sequence Attributes
Temporin-1CEb is a relatively short peptide, comprised of 12 amino acids. mdpi.com Its primary sequence is Ile-Leu-Pro-Ile-Leu-Ser-Leu-Ile-Gly-Gly-Leu-Leu-NH2. bioone.org A notable characteristic of its sequence is the high content of hydrophobic residues, particularly leucine (B10760876). This hydrophobicity is a key factor in its interaction with lipid membranes. The peptide has a net positive charge of +1 under physiological conditions, which is a common feature among many antimicrobial peptides, facilitating initial electrostatic interactions with negatively charged bacterial membranes. mdpi.com
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
|---|---|---|---|
| 1 | Ile | I | Hydrophobic |
| 2 | Leu | L | Hydrophobic |
| 3 | Pro | P | Hydrophobic, Helix-breaker |
| 4 | Ile | I | Hydrophobic |
| 5 | Leu | L | Hydrophobic |
| 6 | Ser | S | Polar, Uncharged |
| 7 | Leu | L | Hydrophobic |
| 8 | Ile | I | Hydrophobic |
| 9 | Gly | G | Glycine (B1666218), Flexible |
| 10 | Gly | G | Glycine, Flexible |
| 11 | Leu | L | Hydrophobic |
| 12 | Leu | L | Hydrophobic |
Secondary Structure Elucidation in Diverse Environments
The secondary structure of this compound is highly dependent on its surrounding environment. This adaptability is crucial for its biological function.
Alpha-Helical Conformation in Membrane-Mimetic Systems
In aqueous solutions, this compound typically exists in a disordered or random coil state. mdpi.comnih.gov However, in the presence of membrane-mimetic environments, such as 50% trifluoroethanol (TFE) in water or sodium dodecyl sulphate (SDS) micelles, it undergoes a significant conformational change, adopting an α-helical structure. mdpi.comnih.gov This transition to an α-helix is a common feature of many membrane-active peptides and is believed to be the active conformation when interacting with bacterial membranes. mdpi.comnih.govresearchgate.net The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its insertion into and disruption of the lipid bilayer. vulcanchem.com
Disorder-to-Order Transitions
The shift from a random coil in aqueous solution to a structured α-helix in a membrane-like environment is a classic example of a disorder-to-order transition. dntb.gov.ua This transition is energetically favorable as the hydrophobic residues of the peptide move from a polar aqueous environment to the nonpolar interior of the lipid membrane. mdpi.comlmu.de This process is fundamental to the mechanism of action for many antimicrobial peptides, allowing them to remain soluble in bodily fluids while being able to adopt a functionally active structure upon encountering a target membrane. nih.gov
Conformational Behavior in Lipid Bilayer Systems
The interaction of this compound with lipid bilayers is a key aspect of its biological activity. Its conformational changes are influenced by the specific properties of the membrane.
Interactions with Anionic Phospholipid Membranes
This compound readily interacts with and penetrates lipid monolayers, with this interaction being enhanced in the presence of negatively charged phospholipids (B1166683) like phosphatidylglycerol, which are common components of bacterial membranes. nih.gov The initial electrostatic attraction between the peptide's single positive charge and the anionic lipid headgroups facilitates its accumulation at the membrane surface. nih.gov Subsequent insertion into the lipid bilayer is driven by the favorable hydrophobic interactions.
Structure Function Relationship Studies of Temporin 1ceb
Elucidation of Key Residues for Bioactivity
The primary sequence of Temporin-1CEb, FLPFLKSILGKIL-NH₂, reveals a composition rich in hydrophobic residues, which are crucial for its interaction with and disruption of bacterial membranes. tandfonline.com Studies involving the synthesis of various analogues have highlighted the importance of specific residues and regions for its bioactivity.
One of the key strategies to enhance the antimicrobial properties of this compound has been the substitution of neutral and non-polar amino acids with cationic residues, particularly lysine (B10760008) (Lys). researchgate.net This approach led to the development of a series of highly charged analogues. Among these, an analogue named L-K6 , where six amino acids were substituted with lysine, demonstrated significantly increased antimicrobial activity. researchgate.netmdpi.com This highlights the critical role of cationic residues in the peptide's interaction with the negatively charged bacterial cell envelope.
Conversely, modifications that reduce the peptide's hydrophobicity have been shown to negatively impact its function. For instance, in analogues of the related peptide Temporin-1CEh, the removal of hydrophobic amino acids, including the aromatic residue phenylalanine, resulted in a significant loss of both antimicrobial and hemolytic activities. researchgate.net This underscores the essential role of hydrophobic residues in anchoring the peptide to the cell membrane, a prerequisite for its disruptive action. researchgate.net
Modulation of Net Charge and Hydrophobicity on Antimicrobial Potency
Increasing the cationicity of this compound by introducing lysine residues has been a successful strategy to boost its antimicrobial efficacy. researchgate.net The rationale behind this modification lies in the initial electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. An analogue of this compound with six lysine substitutions, named L-K6 , possesses a net charge of +7 and exhibits potent activity against both Gram-positive and Gram-negative bacteria, a significant improvement over the parent peptide which is primarily active against Gram-positive strains. mdpi.comnih.gov Interestingly, further increasing the net positive charge from +6 to +7 did not lead to an additional enhancement in antimicrobial potency, suggesting that an optimal charge for activity exists. researchgate.net
Hydrophobicity is another critical factor that governs the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. N-terminal lipidation, the attachment of a fatty acid chain to the N-terminus of the peptide, is a modification that directly modulates hydrophobicity. This has been shown to substantially improve the antimicrobial properties of this compound derivatives. mdpi.comresearchgate.net The length of the attached fatty acid is directly correlated with the peptide's membranolytic properties. mdpi.com For example, modification of the this compound analogue DK5 with lauric acid (C12) resulted in a more potent antimicrobial agent compared to modifications with other fatty acids. mdpi.com
The interplay between charge and hydrophobicity is crucial. While increased hydrophobicity can enhance membrane interaction, it can also lead to increased toxicity towards host cells. Therefore, successful analogue design often involves a trade-off between these two parameters to achieve high antimicrobial potency with minimal cytotoxicity. For instance, the highly active L-K6 analogue was designed to have increased cationicity while decreasing hydrophobicity to modulate hemolysis. mdpi.comnih.gov
| Peptide/Analogue | Modification | Net Charge | Hydrophobicity | Key Finding |
| This compound | Wild-type | +2 | High | Active against Gram-positive bacteria, significant hemolytic activity. nih.gov |
| L-K6 | 6 Lysine substitutions | +7 | Decreased | Broader activity (Gram-positive & Gram-negative), negligible hemolytic activity. mdpi.comnih.gov |
| DK5 | Analogue of this compound | +6 | - | Base peptide for lipidation studies. mdpi.comnih.gov |
| C12-DK5 | N-terminal lauric acid (C12) on DK5 | +6 | Increased | Substantially more active than the parent peptide DK5. mdpi.com |
Influence of D-Amino Acid Substitutions on Peptide Activity
The incorporation of non-native D-amino acids in place of their natural L-counterparts is a widely used strategy in peptide design to enhance stability against proteases and to modulate biological activity. In the context of this compound analogues, D-amino acid substitutions have been shown to have a significant impact on both antimicrobial potency and hemolytic activity.
A key finding is that the substitution of an L-lysine with a D-lysine in a this compound analogue resulted in only a minor change in its antimicrobial activity but led to a significant decrease in its hemolytic activity. researchgate.net This suggests that the stereochemistry of certain residues can uncouple the desired antimicrobial effect from the undesired toxicity towards host cells. This principle was further explored in the development of the analogue DK5 , derived from L-K6, which incorporates a D-Lysine at position 7. mdpi.com
Studies on other antimicrobial peptides have revealed a more complex relationship. For instance, substituting one, two, or three residues with their D-amino acid equivalents in a different helical peptide increased antimicrobial activity against Gram-negative bacteria and reduced hemolytic activity. researchgate.net However, substituting four or more residues resulted in a decrease in antimicrobial activity. researchgate.net This indicates that the number and position of D-amino acid substitutions are critical parameters that need to be carefully optimized for each peptide. While the precise structural basis for these observations is still under investigation, it is thought that D-amino acid substitutions can alter the peptide's helical structure and its mode of interaction with different cell membranes. researchgate.net
| Analogue | D-Amino Acid Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
| This compound Analogue | L-Lys to D-Lys | Minor effect | Significantly decreased researchgate.net |
| DK5 | D-Lys at position 7 (derived from L-K6) | Maintained broad-spectrum activity | Low cytotoxicity mdpi.comnih.gov |
Effects of N-Terminal Lipidation on Membrane Interactions and Bioactivity
N-terminal lipidation, the covalent attachment of a fatty acid to the N-terminus of a peptide, has emerged as a powerful strategy to enhance the bioactivity of this compound and its analogues. This modification increases the peptide's hydrophobicity, which can lead to stronger interactions with the lipid components of bacterial cell membranes. mdpi.comresearchgate.net
Research on derivatives of the this compound analogue DK5 has demonstrated that N-terminal acylation with fatty acids of varying carbon chain lengths can substantially improve antimicrobial properties. mdpi.comfrontiersin.org A clear correlation has been observed between the length of the attached fatty acid and the resulting membranolytic properties of the lipopeptide. mdpi.com Specifically, the modification of DK5 with lauric acid (a 12-carbon fatty acid), creating C12-DK5 , yielded the most significant improvement in antimicrobial activity. mdpi.com
The enhanced bioactivity of lipidated analogues is attributed to their increased propensity to insert into and disrupt the bacterial membrane. The lipid tail is thought to anchor the peptide to the membrane, thereby increasing its local concentration and facilitating the disruptive action of the peptide backbone. tandfonline.com This modification has been shown to be effective not only against standard bacterial strains but also against multi-drug resistant pathogens. mdpi.comresearchgate.net
However, the increased hydrophobicity from lipidation can also lead to issues such as reduced solubility and increased cytotoxicity. mdpi.comresearchgate.net Therefore, the choice of the fatty acid length is a critical parameter that needs to be optimized to achieve a balance between enhanced antimicrobial potency and acceptable toxicity.
| Lipidated Analogue | Fatty Acid Modification | Key Bioactivity Enhancement |
| C5-DK5 | Valeric acid (C5) | Improved antimicrobial properties over DK5. mdpi.com |
| C12-DK5 | Lauric acid (C12) | Most potent antimicrobial activity among the tested lipidated DK5 analogues. mdpi.com |
| C16-DK5 | Palmitic acid (C16) | Less distinct improvement in antimicrobial activity compared to C12-DK5. mdpi.com |
| C12-CAR-PEG-DK5 | Lauric acid (C12) on a PEGylated DK5 conjugate | Improved antimicrobial properties. mdpi.com |
Peptide Backbone Modifications and Analog Stability
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases present in biological fluids. To address this, various modifications to the peptide backbone can be introduced to enhance the stability of this compound analogues.
One effective strategy is the incorporation of D-amino acids. As proteases are stereospecific for L-amino acids, the presence of D-isomers in the peptide sequence can significantly hinder enzymatic cleavage, thereby increasing the peptide's half-life. The introduction of D-lysines in an analogue of the related Temporin B was shown to increase its stability against proteolytic degradation without a substantial change in its antimicrobial activity. mdpi.com This principle is applicable to this compound analogues like DK5 , which contains a D-lysine. mdpi.com
N-terminal lipidation not only enhances bioactivity but can also contribute to improved stability. The attached lipid moiety can sterically hinder the access of proteases to the N-terminus of the peptide, a common site for enzymatic degradation. mdpi.comresearchgate.net This strategy has been shown to enhance the in vivo stability of antimicrobial peptides. mdpi.comresearchgate.net
Another approach to improve stability is through encapsulation or formulation strategies. For instance, the L-K6 analogue has been incorporated into liposomes. tandfonline.com These L-K6 liposomes were developed to maintain the activity of the peptide while improving its biological stability. tandfonline.com Similarly, the DK5 peptide, when encapsulated in a liposomal delivery system (DK5-Lips), demonstrated excellent stability in saliva, highlighting a practical approach to enhance stability for specific applications. nih.gov
While direct studies on other backbone modifications like N-methylation or cyclization for this compound are less reported, these remain viable strategies for enhancing the stability of future analogues. tandfonline.com The goal of these modifications is to create a more robust peptide that can withstand biological environments while retaining its potent antimicrobial activity.
Mechanisms of Biological Action of Temporin 1ceb
Membrane-Disrupting Mechanisms in Microorganisms
The primary mode of antimicrobial action for Temporin-1CEb and its analogues involves the perturbation and disruption of microbial cell membranes. This activity is a hallmark of many antimicrobial peptides (AMPs) and is crucial for their ability to kill a broad spectrum of pathogens.
Membrane Depolarization and Integrity Compromise
This compound and its derivatives exert their bactericidal effects by rapidly compromising the integrity of the bacterial cytoplasmic membrane. This process begins with the peptide's interaction with the cell surface, leading to membrane depolarization. For instance, analogues of this compound have been shown to induce rapid membrane depolarization in Staphylococcus aureus. researchgate.net This disruption of the membrane potential is a critical step that leads to the subsequent loss of cellular contents and cell death.
Studies on synthetic analogues, such as the lysine-rich derivative L-K6, have further elucidated this mechanism. L-K6, which has an increased positive charge compared to the parent peptide, demonstrates potent activity against various Gram-positive and Gram-negative bacteria. mdpi.com This enhanced activity is attributed to a stronger interaction with the negatively charged components of bacterial membranes, leading to significant membrane permeabilization. nih.gov The mechanism is often described as membranolytic, where the peptide disrupts the membrane structure, causing leakage of cytoplasmic contents. nih.govresearchgate.net This can occur through the formation of transient pores or a more general destabilization of the lipid bilayer, often likened to a detergent-like effect. nih.gov
The ability of these peptides to disrupt membrane integrity has been visualized through techniques like scanning electron microscopy, which shows clear evidence of membrane rupture and subsequent leakage of intracellular material. nih.gov The process is typically rapid, with bactericidal effects observed within a short period of exposure.
Direct Interaction with Viral Lipid Envelopes
The antiviral activity of temporins, including analogues of this compound, often involves direct interaction with the lipid envelopes of viruses. researchgate.net This mechanism is particularly effective against enveloped viruses, such as Herpes Simplex Virus type 1 (HSV-1). Research on other temporins, like temporin B and temporin L, has shown that they can disrupt the viral envelope, which is a critical step in their antiviral action. nih.gov While direct virucidal assays with this compound itself are less documented in the provided results, the behavior of its analogues and other members of the temporin family strongly suggests a similar mechanism. For example, some temporins are known to act on the intracellular level by destroying the viral envelope or preventing the fusion of the virus membrane with the host cell membrane. researchgate.net
Non-Membranolytic Intracellular Targets and Pathways
While membrane disruption is a primary mechanism, some evidence suggests that antimicrobial peptides, including temporins, may also have intracellular targets. ijpsonline.comijpsonline.com After penetrating the cell membrane, these peptides can potentially interact with intracellular components such as DNA, RNA, and various proteins, thereby inhibiting essential cellular processes. ijpsonline.comijpsonline.com For this compound and its direct analogues, the predominant described mechanism is membranolytic. nih.govresearchgate.net However, the ability of certain peptide conjugates to accumulate in the cytoplasm of human cells to clear intracellular bacteria suggests that once inside a cell, the peptide can exert its antimicrobial effects. nih.govresearchgate.net Further research is needed to fully elucidate the specific non-membranolytic intracellular targets and pathways affected by this compound.
Specific Molecular Interaction Profiles
Beyond general membrane disruption, this compound and its derivatives exhibit specific interactions with molecules on the surface of pathogens and host cells, which contributes to their biological activity.
Binding to Lipopolysaccharide (LPS)
This compound analogues have been shown to interact with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.org The lysine-rich analogue L-K6, for example, can bind to and neutralize LPS. frontiersin.orgnih.gov This interaction is significant because it not only contributes to the disruption of the bacterial outer membrane but also mitigates the inflammatory response induced by LPS. frontiersin.orgnih.gov Isothermal calorimetric titration experiments with other temporins have confirmed that this binding can be an exothermic process followed by an endothermic one, leading to the disorganization of the LPS leaflet. frontiersin.org The ability to bind and dissociate LPS aggregates is a crucial aspect of the anti-inflammatory activity of these peptides. nih.gov A conjugate of a this compound derivative, DAL-PEG-DK5, was found to interact with both LPS and the LPS binding protein (LBP), preventing the activation of inflammatory signaling pathways. acs.org
Interaction with Heparan Sulfate (B86663)
A key mechanism in the antiviral activity of this compound analogues against certain viruses, like HSV-1, is their interaction with heparan sulfate proteoglycans on the surface of host cells. nih.govfrontiersin.orgnih.gov Heparan sulfate acts as an initial attachment receptor for many viruses, including HSV-1. nih.gov By binding to heparan sulfate, this compound analogues can effectively block the attachment of the virus to the host cell, thereby inhibiting the first step of infection. nih.govfrontiersin.orgnih.gov Studies with a conjugate peptide, CPP1-PEG-LK6, demonstrated a high degree of colocalization with heparan sulfate on the cell surface. nih.gov This interaction is facilitated by the positive charge of the peptide analogues, which allows them to bind to the negatively charged heparan sulfate molecules. nih.gov
Modulation of Receptor Dimerization (e.g., TLR4)
Research into the direct modulatory effect of this compound on the dimerization of Toll-like receptor 4 (TLR4) is an emerging area of investigation. While direct evidence and detailed research findings specifically for this compound are limited, studies on its close analogs and derivatives provide significant insights into its potential mechanisms of action. These investigations suggest that this compound and related peptides can influence the signaling pathways associated with TLR4, a key receptor in the innate immune response.
Toll-like receptor 4 plays a crucial role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 typically involves its dimerization, a process that is essential for the downstream signaling cascade, leading to the production of inflammatory cytokines. frontiersin.orgbiorxiv.org
Studies on derivatives of this compound have demonstrated an ability to interfere with this process. For instance, a conjugate named DAL-PEG-DK5, which includes a lysine-rich derivative of this compound (DK5), has been shown to prevent the dimerization of TLR4 on the surface of macrophages when stimulated with LPS. acs.orgnih.govx-mol.com This inhibition of receptor dimerization subsequently blocks the activation of the NF-κB signaling pathway, a central pathway in inflammation. acs.orgnih.govx-mol.com
Furthermore, an analog of this compound, known as L-K6, has been reported to suppress inflammatory responses in macrophages stimulated by LPS. nih.gov The mechanism involves the inhibition of key downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are both regulated by TLR4 activation. nih.govmdpi.com Another analog, L-K5, has been observed to be taken up by macrophage-like cells through a process involving TLR4 endocytosis, suggesting a direct interaction with the receptor. nih.gov
While these findings strongly suggest that peptides derived from or related to this compound can modulate TLR4-mediated inflammatory responses, further research is required to specifically elucidate the direct impact of this compound on TLR4 dimerization. The available data on its analogs, however, point towards a potential mechanism where this compound could indirectly or directly influence the conformational changes required for TLR4 dimerization, thereby attenuating the inflammatory cascade.
Research Findings on this compound Analogs and TLR4 Signaling
| Compound/Analog | Cell Line | Key Findings | Reference |
| DAL-PEG-DK5 (conjugate of a this compound derivative) | Macrophages | Prevented LPS-induced TLR4 dimerization. Inhibited NF-κB signaling pathway activation. | acs.orgnih.gov |
| L-K6 (analog of this compound) | Human macrophage U937 cells | Suppressed the expression of inflammatory factors by inhibiting MAPK and NF-κB signaling pathways. | nih.gov |
| L-K5 (analog of this compound) | Human macrophage U937 cells | Taken up by cells via TLR4 endocytosis, suggesting interaction with the receptor. | nih.gov |
| Temporin-1CEa and its analogs | THP-1 and RAW264.7 cells | Inhibited the NF-κB and MAPK signaling pathways. | frontiersin.org |
Scope of Biological Activities of Temporin 1ceb and Its Analogues
Antimicrobial Activity Spectrum
The antimicrobial potential of Temporin-1CEb and its derivatives extends across different microbial classes, including bacteria and fungi. The native peptide is primarily active against Gram-positive bacteria, with lesser activity observed against Gram-negative strains. mdpi.commdpi.com However, synthetic analogues have been engineered to overcome these limitations, demonstrating broad-spectrum activity. mdpi.comnih.gov
This compound and its analogues exhibit robust activity against various Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.gov The primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane. nih.gov
The native this compound peptide is active against Gram-positive bacteria, but its analogues often show markedly increased potency. mdpi.comnih.gov For instance, the analogue L-K6, which has a higher positive charge, demonstrates a 10- to 40-fold increase in antimicrobial potency compared to the parent peptide. nih.gov Another analogue, DK5, and its conjugates have also been a focus of research. mdpi.comnih.gov The conjugate DAL-PEG-DK5, for example, exerts direct bactericidal effects on both planktonic and biofilm-associated staphylococci. nih.gov This conjugate was found to be the most potent agent against multidrug-resistant S. aureus in a library of synthetic peptides. nih.gov
Lipidation of DK5 has also been shown to enhance its activity. Analogues such as C5-DK5 and C12-DK5 effectively inhibit the growth of the highly virulent S. aureus USA300 strain. nih.gov Research has shown that DAL-PEG-DK5 can reduce the number of viable MRSA cells inside human keratinocytes by 71.5%, highlighting its potential for treating intracellular infections. mdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Gram-Positive Bacteria
| Compound/Analogue | Strain | MIC (µg/mL) |
|---|---|---|
| DAL-PEG-DK5 | S. aureus USA300 | 40 |
| DAL-PEG-DK5 | S. aureus ATCC 25923 | 40 |
| DAL-PEG-DK5 | S. epidermidis ATCC 12228 | 60 |
| C5-DK5 | S. aureus USA300 | 25 |
| C12-DK5 | S. aureus USA300 | 25 |
| C12-CAR-PEG-DK5 | S. aureus USA300 | 12.5 |
Data sourced from multiple studies. mdpi.comnih.gov
The native this compound peptide is characterized by its limited efficacy against Gram-negative bacteria. mdpi.commdpi.com This reduced activity is attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier. However, structural modifications have successfully broadened the activity spectrum of its analogues to include these pathogens. mdpi.comnih.govnih.gov
Increasing the net positive charge and amphipathicity of the peptide has proven to be an effective strategy. The analogue L-K6, with a +7 charge, exhibits substantial activity against Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov L-K6 can kill 99.9% of E. coli at four times its MIC within 60 minutes by inducing rapid membrane depolarization. nih.gov
Lipidation is another strategy that enhances activity against Gram-negative bacteria. The parent peptide DK5 is largely inactive against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov In contrast, its lipidated analogues, C5-DK5 and C12-DK5, as well as the lipoconjugate C12-CAR-PEG-DK5, show effective inhibition of these bacteria, with MICs ranging from 25 to 50 µg/mL. nih.gov These lipidated derivatives demonstrate a significant improvement in their ability to compromise the membranes of Gram-negative bacteria. nih.gov For example, at a concentration of approximately 10 µg/mL, several lipopeptide analogues could essentially eradicate E. coli within three hours of co-incubation, a task at which the parent DK5 peptide was almost inactive. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Gram-Negative Bacteria
| Compound/Analogue | Strain | MIC (µg/mL) |
|---|---|---|
| L-K6 | E. coli | 3.25 µM |
| C5-DK5 | P. aeruginosa (Clinical Isolate PA1) | 50 |
| C5-DK5 | K. pneumoniae ATCC 13883 | 25 |
| C12-DK5 | P. aeruginosa (Clinical Isolate PA1) | 50 |
| C12-DK5 | K. pneumoniae ATCC 13883 | 25 |
| C12-CAR-PEG-DK5 | P. aeruginosa (Clinical Isolate PA2) | 25 |
Data sourced from multiple studies. mdpi.comnih.gov
The scope of this compound's biological activity extends to fungal pathogens, particularly species of Candida. mdpi.comnih.govnih.gov Analogues of this compound have been specifically investigated for their potential as antifungal agents. mdpi.comnih.gov
The analogue L-K6 has demonstrated high antimicrobial activity against Candida albicans. nih.gov Its efficacy has been highlighted in the context of oral pathogens, suggesting potential applications in treating oral candidiasis. mdpi.comnih.gov Lipidation of the DK5 analogue has also been shown to be a successful strategy for improving antifungal properties. nih.gov The covalent binding of DK5 with carnosine resulted in a compound with good activity against Candida species. nih.gov Further modifications, such as the addition of fatty acid chains of varying lengths, substantially improved these antifungal properties. nih.govmdpi.com For instance, the C12-DK5 analogue showed a 10-fold improvement in activity against C. albicans and a 20-fold improvement against C. glabrata when compared to the parent DK5 molecule. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Candida Species
| Compound/Analogue | Strain | MIC (µg/mL) |
|---|---|---|
| L-K6 | C. albicans | 6.25 µM |
| DK5 | C. albicans ATCC 90028 | >200 |
| C5-DK5 | C. albicans ATCC 90028 | 50 |
| C12-DK5 | C. albicans ATCC 90028 | 25 |
| C12-DK5 | C. glabrata DSM 11226 | 25 |
| C12-CAR-PEG-DK5 | C. albicans ATCC 90028 | >200 |
Data sourced from multiple studies. mdpi.comnih.gov
Against Gram-Negative Bacterial Strains
Antiviral Activity against Specific Pathogens (e.g., Herpes Simplex Virus Type 1)
Recent studies have revealed that analogues of this compound possess significant antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). frontiersin.orgnih.govnih.gov This discovery opens a new avenue for the therapeutic application of these peptides, especially in the context of increasing resistance to conventional antiviral drugs like acyclovir. frontiersin.orgnih.gov
Research has focused on lysine-rich derivatives of this compound, such as DK5 and LK6, and their conjugates with cell-penetrating peptides (CPPs) or the regenerative peptide dalargin (B549230) (DAL). frontiersin.orgnih.gov These conjugates have been shown to significantly reduce HSV-1 replication in various cell models, including 2D cell cultures and 3D organotypic models of human gingiva. frontiersin.orgnih.govresearchgate.net One of the most potent compounds identified is CPP1-PEG-LK6. frontiersin.org
The primary mechanism of antiviral action appears to be the inhibition of viral attachment to host cells. frontiersin.orgnih.gov These temporin analogues interact with heparan sulfate (B86663) on the cell surface, which is a crucial co-receptor for HSV-1 entry. frontiersin.org By binding to heparan sulfate, the peptides effectively block the virus from attaching to the cell membrane. frontiersin.orgnih.gov Importantly, these peptide conjugates are also effective against acyclovir-resistant strains of HSV-1 and can effectively penetrate gingival tissue, suggesting their potential for treating mucosal herpes infections. frontiersin.orgnih.gov
Table 4: Antiviral Efficacy of this compound Analogue Conjugates against HSV-1
| Compound/Analogue | IC₅₀ (µg/mL) | Viral Inhibition |
|---|---|---|
| DAL-PEG-LK6 | 1.487 | >99% |
| CPP1-PEG-LK6 | 0.942 | >99% |
| CPP2-PEG-LK6 | Not Determined | >97% |
IC₅₀ (50% inhibitory concentration) measured in TIGKs cells via qPCR. Viral inhibition measured by titration assay. frontiersin.orgnih.gov
Anti-Biofilm Properties
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound analogues to inhibit and eradicate biofilms represents a critical area of their biological activity. nih.govnih.govnih.gov
Analogues of this compound have demonstrated a potent ability to prevent the formation of biofilms by key pathogens. nih.govnih.gov The analogue L-K6 was found to inhibit the formation of Streptococcus mutans biofilms, a primary agent in dental caries, with a minimum biofilm inhibitory concentration (MBIC) of 3.13 μM. nih.gov It was also capable of reducing a 1-day-old S. mutans biofilm at a concentration of 6.25 μM. nih.gov
Lipidated derivatives of the DK5 analogue also effectively prevent biofilm formation by both S. aureus and C. albicans. nih.govmdpi.com N-derivatized analogues of DK5 showed an average biofilm inhibitory concentration (BIC₅₀) of less than or equal to 6.25 µg/mL. mdpi.com The conjugate DAL-PEG-DK5 has also been shown to disrupt mature biofilms of MRSA, reducing the biofilm mass by 50%. researchgate.net The mechanism of anti-biofilm activity is linked to the peptides' ability to disrupt bacterial membranes, thereby preventing the initial attachment and subsequent proliferation required for biofilm development. nih.gov
Table 5: Anti-Biofilm Activity of this compound Analogues
| Compound/Analogue | Target Organism | Activity Metric | Concentration |
|---|---|---|---|
| L-K6 | S. mutans | MBIC | 3.13 µM |
| DAL-PEG-DK5 | S. aureus USA300 (MRSA) | 50% Biofilm Reduction | 160 µg/mL |
| C5-DK5 | S. aureus | BIC₅₀ | ≤ 6.25 µg/mL |
| C12-DK5 | S. aureus | BIC₅₀ | ≤ 6.25 µg/mL |
| C12-CAR-PEG-DK5 | C. albicans | BIC₅₀ | ~25 µg/mL |
MBIC: Minimum Biofilm Inhibitory Concentration; BIC₅₀: 50% Biofilm Inhibitory Concentration. nih.govnih.govmdpi.comresearchgate.net
Eradication of Mature Biofilms
This compound and its analogues have demonstrated significant potential in the eradication of mature biofilms, a critical challenge in combating persistent microbial infections. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against conventional antibiotics and host immune responses. The ability of these peptides to disrupt and eliminate established biofilms is a key area of research.
Modifications to the primary structure of this compound have been shown to substantially enhance its antibiofilm properties. For instance, a lysine-rich derivative of this compound, designated DK5, and its conjugates have been extensively studied. nih.govnih.gov Lipidation of DK5 and its conjugate with carnosine and a PEG linker (CAR-PEG-DK5) by attaching fatty acids of varying carbon chain lengths has been found to improve their efficacy against mature biofilms of Candida albicans and Staphylococcus aureus. nih.govmdpi.com
Specifically, the analogue C12-DK5, which is DK5 acylated with lauric acid, and C12-CAR-PEG-DK5, have shown the best results in reducing the viability of pre-formed S. aureus biofilms, both exhibiting a Biofilm Eradication Concentration (BEC50) of 6.25 µg/mL. mdpi.comresearchgate.net For C. albicans biofilms, C12-DK5 was also the most active, with a BEC50 of 6.25 µg/mL, while other lipidated analogues showed BEC50 values between 12.5 and 25 µg/mL. mdpi.comresearchgate.net It is noteworthy that while these lipidated analogues were more effective than the parent peptides DK5 and CAR-PEG-DK5, they did not achieve complete eradication of the biofilms within the tested concentration range. mdpi.comresearchgate.net
Another analogue, DAL-PEG-DK5, a conjugate of DK5 with the synthetic Leu-enkephalin analogue dalargin, has demonstrated bactericidal effects against mature biofilms of the multidrug-resistant S. aureus (MRSA) strain USA300. nih.govresearchgate.net This conjugate acts by disrupting the bacterial cell membrane, leading to the eradication of biofilm-associated staphylococci. nih.govresearchgate.net
Furthermore, the this compound analogue L-K6 has been shown to be effective against oral biofilms. nih.gov It was able to reduce 1-day-old Streptococcus mutans biofilms with a minimum biofilm reducing concentration of 6.25 μM. nih.gov Confocal laser scanning microscopy confirmed that L-K6 significantly reduced cell viability within these oral biofilms. nih.gov Similarly, analogues of Temporin-1CEc, a related peptide, have also been effective in eradicating mature biofilms of S. aureus in vitro. researchgate.net
Table 1: Efficacy of this compound Analogues in Eradicating Mature Biofilms
| Compound | Target Microorganism | Biofilm Age | Key Findings | Reference |
|---|---|---|---|---|
| C12-DK5 | Staphylococcus aureus | 24 hours | BEC50 of 6.25 µg/mL. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| C12-CAR-PEG-DK5 | Staphylococcus aureus | 24 hours | BEC50 of 6.25 µg/mL. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| C12-DK5 | Candida albicans | 24 hours | BEC50 of 6.25 µg/mL. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Other lipidated DK5 analogues | Candida albicans | 24 hours | BEC50 between 12.5 and 25 µg/mL. researchgate.net | researchgate.net |
| DAL-PEG-DK5 | Staphylococcus aureus (USA300) | 24 hours | Eradicates biofilm-associated staphylococci. nih.govresearchgate.net | nih.govresearchgate.net |
| L-K6 | Streptococcus mutans | 1 day | Minimum biofilm reducing concentration of 6.25 μM. nih.gov | nih.gov |
| Temporin GHaR analogues | MRSA | Mature | Inhibit and eradicate mature biofilms. mdpi.com | mdpi.com |
Immunomodulatory and Anti-inflammatory Effects
Beyond their direct antimicrobial actions, this compound and its analogues exhibit significant immunomodulatory and anti-inflammatory properties, which contribute to their therapeutic potential.
Endotoxin (B1171834) Neutralization
Endotoxins, such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of the inflammatory cascade and can lead to sepsis. The ability to neutralize these molecules is a crucial aspect of anti-inflammatory activity.
The this compound analogue DAL-PEG-DK5 has been shown to possess significant endotoxin-neutralizing capabilities. nih.govacs.org Detailed studies have revealed that this peptide conjugate interacts directly with LPS and the LPS-binding protein (LBP). nih.govacs.org This interaction is a key step in preventing the activation of the inflammatory signaling pathway. By binding to LPS, DAL-PEG-DK5 induces its own aggregation into amyloid-like structures, which effectively neutralizes the pro-inflammatory activity of the endotoxin. nih.govx-mol.com
Furthermore, DAL-PEG-DK5 has been observed to prevent the dimerization of Toll-like receptor 4 (TLR4) on the surface of macrophages upon LPS stimulation. nih.govacs.org TLR4 is the primary receptor for LPS, and its dimerization is a critical event for initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. By inhibiting this step, DAL-PEG-DK5 effectively blocks the activation of the NF-κB signaling pathway. nih.govacs.org
The analogue L-K6 also demonstrates anti-inflammatory activity associated with its ability to bind to LPS. nih.gov This binding helps to neutralize the pro-inflammatory responses induced by LPS in THP-1 monocytic cells and to dissociate LPS aggregates. nih.gov Similarly, Temporin-1CEa, a closely related peptide, has been shown to bind to LPS, primarily through electrostatic interactions, thereby inhibiting its inflammatory effects. mdpi.com
Regulation of Pro-inflammatory Cytokine Production
A key outcome of endotoxin neutralization and the modulation of inflammatory signaling pathways is the regulation of pro-inflammatory cytokine production. These small proteins are key mediators of inflammation. thermofisher.com
The DAL-PEG-DK5 conjugate has been shown to markedly reduce the production of pro-inflammatory cytokines. nih.govacs.org By inhibiting the LPS-induced activation of the NF-κB signaling pathway, it effectively curtails the expression and release of these inflammatory mediators. nih.govacs.org
The analogue L-K6 has also demonstrated the ability to significantly inhibit the production of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) from THP-1 monocytic cells. nih.gov This inhibition was observed in response to stimulation by both LPS and interleukin-1β. nih.gov
Research on Temporin-1CEa and its analogues, LK2(6) and LK2(6)A(L), has further elucidated the mechanisms behind the regulation of pro-inflammatory cytokines. frontiersin.org These peptides were found to decrease the mRNA expression of NF-κB p65 and the protein expression of phosphorylated NF-κB p65 and phosphorylated IκB in THP-1 cells. frontiersin.org This indicates an inhibitory effect on the NF-κB signaling pathway, which in turn leads to a reduction in the release of the downstream inflammatory factors TNF-α and IL-6. frontiersin.org Additionally, these analogues were shown to inhibit the MAPK signaling pathway, reducing the expression of phosphorylated JNK, ERK, and p38 proteins, with LK2(6)A(L) showing the most significant effect. frontiersin.org
Table 2: Regulation of Pro-inflammatory Cytokines by this compound Analogues
| Compound | Cell Line | Stimulus | Inhibited Cytokines/Pathways | Reference |
|---|---|---|---|---|
| DAL-PEG-DK5 | Macrophages | LPS | Pro-inflammatory cytokines (via NF-κB pathway inhibition) | nih.govacs.org |
| L-K6 | THP-1 monocytic cells | LPS and IL-1β | Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |
| Temporin-1CEa and its analogues | THP-1 cells | ox-LDL | TNF-α, IL-6 (via NF-κB and MAPK pathway inhibition) | frontiersin.org |
Analog Design and Development Strategies for Enhanced Temporin 1ceb Peptides
Rational Design Principles for Optimized Bioactivity
The rational design of temporin-1CEb analogs focuses on modifying key physicochemical properties, including cationicity, hydrophobicity, and amphipathicity, to enhance antimicrobial potency while minimizing toxicity. nih.govresearchgate.net this compound is a 12-amino acid peptide that exhibits activity against Gram-positive bacteria but is limited by its hemolytic properties. nih.govmdpi.com
A primary strategy involves increasing the net positive charge (cationicity) of the peptide. nih.gov This is typically achieved by substituting neutral or non-polar amino acid residues with positively charged amino acids like lysine (B10760008). nih.govnih.gov For instance, the creation of analogs with five or six lysine substitutions led to a 10- to 40-fold increase in antimicrobial potency. nih.gov This enhancement is attributed to the increased electrostatic attraction between the cationic peptide and the negatively charged bacterial membranes. dovepress.com
However, an excessive increase in positive charge does not always correlate with enhanced activity. When the number of positive charges was increased from +6 to +7 in one study, no further improvement in antimicrobial potency was observed. nih.gov This highlights the importance of achieving a balance between cationicity and other properties.
Hydrophobicity and amphipathicity, the segregation of hydrophobic and hydrophilic residues, are also crucial for the interaction of the peptide with bacterial membranes. researchgate.net Modifications to the hydrophobic face of the α-helical structure can influence its membrane-disrupting capabilities. nih.gov For example, the analog L-K6, with a +7 charge, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with negligible hemolytic activity. nih.govmdpi.com This suggests that an optimal balance of increased cationicity and well-defined amphipathicity is key to developing potent and non-toxic this compound analogs. nih.gov
Another design principle involves the substitution of L-amino acids with their D-isomers. This strategy can reduce the peptide's susceptibility to proteolytic degradation, thereby increasing its stability, while having a minimal effect on its antimicrobial activity. nih.gov
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
The primary method for producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.govppm.edu.pl This technique allows for the efficient and controlled assembly of amino acids in a specific sequence to create the desired peptide. nih.govresearchgate.net
The SPPS process involves:
Resin Support: The synthesis begins with a solid support, typically a resin such as S RAM or 2-chlorotritylchloride resin. nih.govppm.edu.pl
Fmoc Chemistry: The most common chemical strategy employed is Fmoc (fluorenyl-9-methoxycarbonyl) chemistry. nih.govresearchgate.net The Fmoc group protects the N-terminus of the amino acid, preventing unwanted reactions. ppm.edu.pl
Peptide Chain Elongation: The peptide chain is built step-by-step by adding Fmoc-protected amino acids. ppm.edu.pl Each cycle involves the deprotection of the N-terminus and the coupling of the next amino acid. ppm.edu.pl
Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin support. nih.gov The final product is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure a high degree of homogeneity. ppm.edu.plmdpi.com
This methodology allows for the precise incorporation of various modifications, including the substitution of amino acids, N-terminal modifications, and the attachment of other molecules, which are crucial for the development of enhanced this compound analogs. nih.govmdpi.com
Conjugation Strategies for Multifunctional Peptides
To further enhance the therapeutic potential of this compound analogs, researchers have explored conjugation strategies, linking the antimicrobial peptide to other functional molecules.
Cell-Penetrating Peptide Conjugation
One approach is to conjugate this compound analogs with cell-penetrating peptides (CPPs) . nih.govresearchgate.net CPPs are short peptides that can facilitate the entry of their cargo into cells. researchgate.net This strategy is particularly useful for targeting intracellular pathogens or for enhancing the peptide's activity within host cells. nih.gov For example, a conjugate of a this compound analog with a CPP was shown to effectively penetrate gingival tissue and exhibit antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The study found that the conjugate CPP1-PEG-LK6 was potent against HSV-1 and non-toxic. nih.gov This suggests that CPP conjugation can improve the delivery and efficacy of this compound analogs. nih.govcabidigitallibrary.org
Peptide-Carrier Linkages (e.g., PEGylation)
PEGylation , the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide, is another widely used conjugation strategy. nih.govmdpi.com PEG is a biologically inert and non-immunogenic polymer that can improve the pharmacokinetic properties of the peptide, such as increasing its solubility and stability in biological fluids. nih.govmdpi.com
In the context of this compound, a PEG linker has been used to create bifunctional conjugates. nih.govmdpi.com For instance, a conjugate named DAL-PEG-DK5 was designed, where DK5 (a this compound analog) was linked to dalargin (B549230) (DAL), a synthetic Leu-enkephalin analog with cytoprotective and pro-proliferative properties. mdpi.commdpi.com This conjugate demonstrated not only antibacterial activity but also anti-inflammatory properties and was effective in a mouse model of septic shock. acs.org The PEG linker serves to connect the two functional peptide domains without interfering with their individual activities. nih.govmdpi.com
Strategies for Improving Selectivity and Stability
A key challenge in the development of antimicrobial peptides is to enhance their selectivity for microbial cells over host cells and to improve their stability in biological environments.
Strategies to improve selectivity often involve modulating the peptide's cationicity and hydrophobicity. mdpi.com By increasing the net positive charge, the peptide's affinity for negatively charged bacterial membranes is enhanced, while a moderate level of hydrophobicity helps to reduce hemolytic activity against mammalian red blood cells. mdpi.com The analog L-K6, for example, was designed with increased cationicity, which contributed to its substantial antimicrobial activity and negligible hemolytic activity. nih.gov
To improve stability, particularly against proteolytic degradation, several strategies are employed:
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can make the peptide resistant to proteases without significantly altering its antimicrobial activity. nih.govsemanticscholar.org
N-terminal Acylation (Lipidation): The attachment of fatty acids to the N-terminus of the peptide, a process known as lipidation, can enhance its stability and antimicrobial potential. nih.govresearchgate.netmdpi.com For example, N-terminal lipidation of the this compound analog DK5 with fatty acids of varying chain lengths substantially improved its antimicrobial properties. nih.gov However, this approach must be carefully considered, as it can also increase cytotoxicity. nih.govresearchgate.net
Branched Structures: Creating branched or multimeric versions of the peptide can also increase its stability and potency. nih.gov
These strategies, often used in combination, allow for the fine-tuning of this compound analogs to create potent, selective, and stable antimicrobial agents with significant therapeutic potential.
Table of Research Findings on this compound Analogs
| Analog/Conjugate | Modification Strategy | Key Findings | Reference(s) |
|---|---|---|---|
| L-K6 | Increased cationicity (6 Lys substitutions) | ~10-40 fold increased antimicrobial potency, negligible hemolytic activity, active against Gram-positive and Gram-negative bacteria. | nih.govmdpi.com |
| D-K5 | D-Lysine substitution in L-K6 | Used to create bifunctional molecules, linked to dalargin via a PEG spacer. | mdpi.com |
| DAL-PEG-DK5 | Conjugation of DK5 (this compound analog) with dalargin via a PEG linker | Potent against multidrug-resistant S. aureus, bactericidal via membrane disruption, anti-inflammatory properties. | mdpi.comacs.org |
| CPP1-PEG-LK6 | Conjugation of LK6 (this compound analog) with a cell-penetrating peptide via a PEG linker | Potent against HSV-1, non-toxic, effectively penetrates gingival tissue. | nih.gov |
| N-terminally lipidated DK5 analogs (e.g., C5-DK5, C12-DK5) | N-terminal acylation with fatty acids | Substantially improved antimicrobial properties and effectiveness in inhibiting biofilm development. | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| L-K6 |
| D-K5 |
| DAL-PEG-DK5 |
| CPP1-PEG-LK6 |
| C5-DK5 |
| C12-DK5 |
| C12-CAR-PEG-DK5 |
| DK5 |
| CAR-PEG-DK5 |
| Dalargin (DAL) |
| Carnosine (CAR) |
| COMB1 |
| KSLW |
| CTEN2 |
| CTEN2-PEG-KSLW |
| Temporin A |
| Temporin B |
| Temporin G |
| Temporin H |
| Temporin L |
| Temporin SHa |
| Temporin 1CEa |
| Temporin 1CEc |
| Temporin 1CEh |
| T1CEh-KKPWW |
| 2K4L |
| 2K2L |
| 4K2L |
| 4K4L |
| 2K |
| 4K |
| Temporin-PE (T-PE) |
| E11K4K10 |
| pAntp–TPR |
| Magainin-2 (MG2) |
| Aurein 2.2-∆3 |
| Ana-5 |
| Kn2-7 |
| Mastoparan M |
| Sapecin B |
| dL5 |
| CP2600 |
| L12D/L20D |
| TB_KKG6A |
| TB_KKG6K |
| D-Lys_TB_KKG6K |
| LK2(6) |
| LK2(6)A(L) |
| Temporin-SHe |
| Temporin-SHf |
| Temporin-FL |
| Temporin-FLa |
| Temporin-FLb |
| C-temB-COOH |
Advanced Research Methodologies and Analytical Techniques in Temporin 1ceb Studies
Peptide Synthesis and Purification Techniques (e.g., RP-HPLC)
The production of Temporin-1CEb and its analogues for research purposes is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govnih.gov This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. A common strategy involves the use of Fmoc/tert-butyl chemistry. nih.gov Following the completion of the synthesis, the peptide is cleaved from the resin. nih.gov
The resulting crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage process. bachem.com Consequently, a robust purification step is critical. The standard and most effective method for purifying peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govbachem.comresearchgate.net
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase, typically C8 or C18 silica (B1680970). bachem.comresearchgate.net A gradient of increasing organic solvent, commonly acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA), is used as the mobile phase. nih.govresearchgate.net This process separates the peptide from impurities based on differences in hydrophobicity, with the desired peptide eluting at a specific solvent concentration. bachem.com The purity of the collected fractions is then verified using analytical RP-HPLC to ensure a high degree of homogeneity, often exceeding 98%. nih.gov
Spectroscopic and Biophysical Characterization
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the secondary structure of this compound and its derivatives. mdpi.commdpi.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. cancer.gov In aqueous solutions, this compound typically exists in a disordered or random coil conformation. mdpi.commdpi.com
However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS), this compound adopts a helical structure. mdpi.commdpi.com This conformational change is significant as it is believed to be the active conformation when the peptide interacts with bacterial membranes. mdpi.com CD spectra of helical peptides are characterized by distinct negative bands around 208 nm and 222 nm. nih.govmdpi.com Studies have shown that analogues of this compound also adopt α-helical conformations in the presence of phospholipid vesicles, indicating that modifications may not disrupt this crucial structural feature. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during binding interactions between molecules. tainstruments.comdomainex.co.uk This provides a complete thermodynamic profile of the binding event. In the context of this compound, ITC can be employed to study its interaction with components of bacterial membranes, such as lipopolysaccharide (LPS). mdpi.com
For instance, ITC experiments have revealed that Temporin-1CEa, a related peptide, binds to LPS primarily through electrostatic attraction. mdpi.com The technique involves titrating the peptide into a solution containing the ligand (e.g., LPS or phospholipid vesicles) and measuring the heat released or absorbed. tainstruments.comdomainex.co.uk However, the interaction of some this compound derivatives with lipid vesicles can be complex, showing both endothermic and exothermic processes. researchgate.net This complexity can suggest other thermodynamic events are occurring simultaneously, such as pore formation or changes in the lipid phase, making the derivation of simple binding parameters challenging. researchgate.net
Mass Spectrometry for Peptide Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its analogues. mdpi.comfrontiersin.org Following synthesis and purification, MS is used to confirm the identity and purity of the peptide by providing an accurate measurement of its molecular weight. nih.govfrontiersin.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used MS technique for this purpose. nih.govresearchgate.netfrontiersin.org
Furthermore, tandem mass spectrometry (MS/MS) can be utilized to determine the amino acid sequence of the peptide. mdpi.com This is achieved by fragmenting the peptide within the mass spectrometer and analyzing the masses of the resulting fragments. This detailed analysis allows for the precise identification of the peptide and can also be used to detect any post-translational modifications. mdpi.com
Cell-Based Assays for Activity and Mechanism Elucidation
Minimal Inhibitory/Bactericidal Concentration (MIC/MBC) Determination
A fundamental aspect of characterizing the antimicrobial properties of this compound and its derivatives is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.comconicet.gov.ar The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specific incubation period. researchgate.netmicrobe-investigations.com This is typically determined using a broth microdilution method in 96-well plates. researchgate.netmdpi.comnih.gov
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. bmglabtech.comcreative-diagnostics.comwikipedia.org It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto agar (B569324) plates without the antimicrobial agent. wikipedia.org The absence of bacterial growth on these plates indicates a bactericidal effect. bmglabtech.com An agent is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.org
Below are tables summarizing the MIC values for this compound and some of its analogues against various microorganisms.
Biofilm Assays (Inhibition and Eradication)
The capacity of this compound and its derivatives to counteract microbial biofilms, which are notoriously resistant to conventional antibiotics, is a significant area of research. Studies have employed biofilm assays to quantify both the inhibition of new biofilm formation and the eradication of pre-existing, mature biofilms.
Derivatives of this compound, specifically those created through lipidation, have demonstrated substantially improved efficacy in both inhibiting biofilm development and eliminating established 24-hour-old biofilms of Candida albicans and Staphylococcus aureus. nih.govnih.govresearchgate.net For instance, the inhibitory concentration required to reduce biofilm development by 50% (BIC₅₀) was determined for various modified peptides. The viability of the microorganisms within the biofilm structure following treatment is often assessed using colorimetric methods, such as the MTT assay. researchgate.net
In a study focusing on a lysine-rich derivative of this compound known as DK5, its conjugate with the synthetic Leu-enkephalin analogue dalargin (B549230) (DAL-PEG-DK5) was shown to be effective in eradicating biofilm-associated staphylococci. researchgate.net This conjugate was capable of disrupting mature biofilms of Methicillin-Resistant Staphylococcus aureus (MRSA), reducing the biofilm mass by 50%. researchgate.net The effectiveness of these peptides highlights their potential in addressing biofilm-related infections, a major challenge in clinical settings. nih.govnih.gov
Table 1: Efficacy of this compound Analogue (DAL-PEG-DK5) against MRSA Biofilm
| Compound | Target Organism | Effect | Result | Reference |
|---|---|---|---|---|
| DAL-PEG-DK5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Biofilm Eradication | 50% reduction in mature biofilm mass | researchgate.net |
Membrane Permeabilization and Depolarization Assays (e.g., DiBAC₄(3), Live/Dead Staining)
A primary mechanism of action for this compound and its analogues is the disruption of microbial cell membranes. This activity is investigated using a variety of fluorescence-based assays that measure changes in membrane potential and integrity.
Membrane Depolarization: The anionic dye bis-(1,3-dibarbituric acid)-trimethine oxanol (B1615354) (DiBAC₄(3)) is a sensitive probe for transmembrane potential. nih.govplos.orgbiotium.com This dye is normally excluded from healthy cells with polarized membranes. However, upon membrane depolarization, it enters the cell and binds to intracellular components, resulting in a significant increase in fluorescence. biotium.commdpi.com Studies on Temporin-1CEa, a closely related peptide, demonstrated that exposure to the peptide led to an immediate and dramatic increase in DiBAC₄(3) fluorescence in breast cancer cells, indicating rapid membrane depolarization. nih.govplos.org
Membrane Integrity and Viability (Live/Dead Staining): To differentiate between live and dead cells based on membrane integrity, researchers utilize dual-stain kits like the BacLight™ Bacterial Viability Kit. nih.gov These kits typically contain two nucleic acid stains: a green-fluorescent stain (e.g., SYTO 9) that penetrates all cells (live and dead), and a red-fluorescent stain (e.g., propidium (B1200493) iodide) that only enters cells with compromised membranes. nih.govmdpi.com The ratio of green to red fluorescence provides a quantitative measure of live versus dead bacteria. In studies with lipidated derivatives of DK5 (an analogue of this compound), this method was used to assess the viability of E. coli and S. aureus following peptide treatment. The results showed that the lipopeptides could effectively compromise bacterial membranes and eradicate the bacteria in a concentration-dependent manner. nih.gov
These assays collectively confirm that a key bactericidal mechanism of this compound derivatives is the swift disruption of the plasma membrane's barrier function. researchgate.net
Flow Cytometry for Membrane Integrity and Cellular Processes
Flow cytometry is a powerful technique used to analyze individual cells within a population, providing quantitative data on their physical and fluorescent characteristics. frontiersin.org In the study of this compound and its analogues, flow cytometry is frequently employed to obtain detailed insights into how these peptides affect membrane integrity and other cellular processes.
By using fluorescent probes, researchers can quantify the extent of membrane damage. For example, the combination of Annexin V-FITC and propidium iodide (PI) allows for the differentiation of viable cells, early apoptotic cells (with exposed phosphatidylserine, PS), and late apoptotic or necrotic cells (with compromised membranes). nih.gov Studies on Temporin-1CEa showed that treatment induced cell surface exposure of PS and increased plasma membrane permeability, as measured by flow cytometry. nih.govplos.org
Another common dye is SYTOX Green, a high-affinity nucleic acid stain that is excluded from live cells but readily enters cells with compromised membranes, producing a strong fluorescent signal upon binding to DNA. frontiersin.orgthermofisher.com This allows for the precise quantification of permeabilized cells following peptide treatment. frontiersin.org Flow cytometry can also be used to investigate peptide uptake by labeling the peptide with a fluorophore and measuring the fluorescence of individual cells. frontiersin.org This helps to distinguish between peptides that are bound to the membrane and those that have been internalized.
Microscopy Techniques (SEM, TEM, Confocal Imaging) for Morphological Analysis
Microscopy techniques provide direct visual evidence of the morphological changes induced by this compound and its analogues on target cells.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of cells. researchgate.netcetjournal.it Studies using SEM have shown that treatment with temporin peptides causes profound morphological alterations to bacterial and cancer cells. mdpi.com These changes often include membrane disruption and the formation of visible pores or lesions on the cell surface. mdpi.com
Transmission Electron Microscopy (TEM): TEM allows for the examination of the internal structures of a cell. nih.gov TEM analysis of cells treated with Temporin-1CEa has revealed severe damage, including breakage of the cell membrane and subsequent leakage of intracellular contents. mdpi.com This technique provides clear evidence of the peptide's lytic mechanism of action. mdpi.com
Confocal Laser Scanning Microscopy (CLSM): CLSM is used to obtain high-resolution, three-dimensional images of fluorescently labeled specimens. In studies of temporin peptides, CLSM has been used in conjunction with fluorescent dyes to observe the process of membrane permeabilization in real-time. mdpi.com For instance, experiments on Staphylococcus epidermidis treated with temporin analogues used CLSM to confirm that the peptides disrupt the bacterial cell membrane. mdpi.com
Together, these microscopy techniques offer a qualitative and compelling visualization of the destructive impact of this compound and its related peptides on the cellular architecture of target organisms. mdpi.com
Molecular Modeling and Simulation Approaches (e.g., Molecular Dynamics)
To complement experimental data, computational methods like molecular modeling and molecular dynamics (MD) simulations are employed to investigate the interactions between this compound and cell membranes at an atomic level. nih.govresearchgate.netjci.org These simulations provide insights into the dynamic processes that are often difficult to capture through experimental techniques alone.
MD simulations can model the behavior of the peptide as it approaches and interacts with a lipid bilayer, which serves as a simplified model of a bacterial or mammalian cell membrane. nih.gov These studies have shown that temporin peptides can form clusters on the membrane surface and induce the extrusion of lipids. mdpi.com For certain lipidated derivatives of this compound analogues, simulations revealed a strong tendency for the peptides to self-assemble. nih.gov For example, the C12-CAR-PEG-DK5 conjugate was observed to form elongated micelles that intrude into the phospholipid layers, creating a hydrophobic pore. nih.gov This contrasts with other analogues that diffuse more evenly within the bilayer, akin to a "carpet model" of membrane penetration. nih.gov
These computational approaches are invaluable for understanding the structure-activity relationships of this compound and its derivatives, helping to explain how modifications like lipidation can alter the peptide's mechanism of action, from its initial binding and self-assembly to its method of membrane disruption. nih.gov
Future Research Trajectories and Preclinical Investigation of Temporin 1ceb Analogues
Exploration of Novel Peptide Analogues
A primary trajectory in temporin-1CEb research involves the rational design and synthesis of novel analogues with improved therapeutic properties. The core strategy revolves around modifying the primary amino acid sequence to modulate key physicochemical characteristics such as cationicity and hydrophobicity. mdpi.commdpi.com
Researchers have successfully designed analogues by introducing lysine (B10760008) residues to increase the net positive charge, a feature often correlated with enhanced antimicrobial potency. mdpi.commdpi.com Conversely, adjustments to hydrophobicity are made to reduce hemolytic activity, a common side effect of membrane-active peptides. mdpi.commdpi.com One notable example is the analogue L-K6, where substitutions with lysine resulted in a peptide with a +7 charge, demonstrating superior activity against both Gram-negative and Gram-positive bacteria compared to the original this compound, alongside significantly reduced hemolytic effects. mdpi.com Further modifications, such as the substitution of L-lysine with D-lysine, have been explored to enhance stability against proteolytic degradation without substantially compromising antimicrobial activity. mdpi.comnih.gov
Another innovative approach involves the creation of conjugate peptides. For instance, this compound analogues like DK5 have been linked to other bioactive peptides, such as the Leu-enkephalin analogue dalargin (B549230), via a PEG spacer. mdpi.comnih.gov This creates bifunctional molecules with both antimicrobial and tissue-regenerative properties, potentially beneficial for treating infected wounds. mdpi.comnih.gov Similarly, conjugation with cell-penetrating peptides (CPPs) is being investigated to enhance intracellular delivery and efficacy against intracellular pathogens and viruses. frontiersin.orgnih.gov The lipidation of this compound derivatives, involving the attachment of fatty acids of varying lengths, has also been shown to substantially improve antimicrobial properties and the ability to inhibit and eradicate biofilms. mdpi.comnih.gov
Table 1: Examples of this compound Analogues and Their Modifications
| Analogue | Modification Strategy | Intended Improvement | Key Findings |
|---|---|---|---|
| L-K6 | Increased cationicity (lysine substitutions) | Enhanced antimicrobial activity, reduced hemolysis | More active than parent peptide against Gram-negative and Gram-positive bacteria; almost non-hemolytic. mdpi.com |
| D-K5 | D-amino acid substitution (D-Lys) | Increased stability to proteolysis | Selected for creating bifunctional molecules for wound healing. mdpi.comnih.gov |
| DAL-PEG-DK5 | Conjugation with dalargin via PEG spacer | Combined antimicrobial and pro-proliferative activity | Shows promise for infected wound healing applications. mdpi.comnih.gov |
| CPP1-PEG-LK6 | Conjugation with a cell-penetrating peptide | Enhanced intracellular delivery and antiviral activity | Potent against HSV-1, including drug-resistant strains. frontiersin.orgnih.gov |
| C12-DK5 | Lipidation (attachment of lauric acid) | Improved antimicrobial and antibiofilm activity | Potent against multi-drug resistant Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov |
| T1CEh-KKPWW | Amino acid substitutions | Broad-spectrum antimicrobial activity and stability | Potent antibacterial activity, especially against Gram-negative bacteria. nih.gov |
Understanding Peptide Interactions within Complex Biological Systems
Future research will increasingly focus on elucidating the intricate interactions of this compound analogues within complex biological environments. While the primary mechanism of action is understood to be membrane disruption, a deeper comprehension of these interactions at a molecular level is crucial for rational design and predicting in vivo behavior. mdpi.comnih.gov
Studies have shown that this compound and its analogues are generally unordered in aqueous solutions but adopt an α-helical conformation upon interacting with bacterial membranes or membrane-mimicking environments like sodium dodecyl sulphate (SDS) micelles. researchgate.netmdpi.com This conformational change is critical for their membranolytic activity. mdpi.com Advanced biophysical techniques, such as isothermal titration calorimetry (ITC) and molecular dynamics simulations, are being employed to study these interactions in detail. mdpi.commdpi.com These methods help to understand how the peptides bind to and disrupt lipid bilayers, and how factors like lipid composition influence this process. mdpi.com
Furthermore, research is expanding to understand how these peptides interact with specific components of the host system. For example, some analogues have been shown to bind to lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria, which can neutralize its endotoxic effects. mdpi.comnih.gov The interaction with host cell membranes is also a critical area of study, particularly in the context of viral infections, where analogues have been found to interact with heparan sulfate (B86663) on the cell surface, thereby preventing viral attachment. frontiersin.orgnih.gov
Investigation of Synergistic Effects with Established Agents
A promising avenue for future research is the investigation of synergistic interactions between this compound analogues and conventional antimicrobial agents. nih.govacs.org This strategy holds the potential to enhance the efficacy of existing antibiotics, combat drug resistance, and potentially reduce the required doses, thereby minimizing side effects. nih.govacs.org
Studies have already demonstrated the synergistic potential of temporin family members with various antibiotics. For instance, temporin A has shown synergy with imipenem, ceftazidime, polymyxin (B74138) E, and linezolid (B1675486) against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Similarly, combinations of different temporin peptides, such as temporin A and a temporin B analogue, have exhibited synergistic antimicrobial and anti-inflammatory activities. mdpi.com
Future investigations will likely focus on systematically screening this compound analogues in combination with a broad range of antibiotics against clinically relevant multidrug-resistant strains. nih.gov The goal is to identify potent combinations and to understand the underlying mechanisms of synergy, which may involve the peptide permeabilizing the bacterial membrane, thus facilitating the entry of the antibiotic to its intracellular target. nih.govacs.org This approach could revive the utility of older antibiotics to which resistance has developed. nih.gov
Development of Advanced Delivery Systems for Targeted Action
To maximize the therapeutic potential and overcome potential limitations of this compound analogues, the development of advanced delivery systems is a critical area of future research. These systems aim to protect the peptide from degradation, improve its solubility, and deliver it specifically to the site of infection, thereby increasing efficacy and reducing systemic toxicity. researchgate.netconicet.gov.ar
Nanotechnology offers a range of platforms for peptide delivery. For example, mesoporous silica (B1680970) nanoparticles (MSNs) have been explored as carriers for this compound analogues. researchgate.net These nanoparticles can be further modified with targeting ligands, such as folic acid, to direct the peptide to specific cells, like cancer cells that overexpress folate receptors. researchgate.net The release of the peptide from these carriers can also be controlled, for instance, by using light-responsive elements. researchgate.net
Other potential delivery strategies include encapsulation in liposomes or polymeric nanoparticles, which can shield the peptide from proteases and control its release profile. conicet.gov.ar The development of topical formulations, such as gels or creams incorporating this compound analogues, is also a key area of interest for treating skin and soft tissue infections. researchgate.netnih.gov
Preclinical Evaluation in Relevant Biological Models
Ultimately, the therapeutic promise of novel this compound analogues must be validated through rigorous preclinical evaluation in relevant biological models. This involves moving beyond in vitro assays to assess the efficacy and safety of these compounds in more complex systems that mimic human diseases.
Initial preclinical studies will involve testing in various cell culture models, including 2D and 3D organotypic models. For instance, the antiviral activity of this compound conjugates has been assessed in a 3D organotypic model of human gingiva to evaluate their effectiveness against herpes simplex virus-1 infection in a more physiologically relevant context. frontiersin.orgnih.gov
The next crucial step is evaluation in animal models of infection. These models are essential for determining the in vivo efficacy, pharmacokinetic profile, and potential toxicity of the peptide analogues. For example, a mouse infection model has been used to demonstrate the strong synergistic activity of a this compound-derived peptide in combination with penicillin against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Similarly, the Galleria mellonella larva model is being used as a preliminary in vivo system to assess the antibacterial activity of temporin analogues. nih.gov These preclinical studies are indispensable for identifying the most promising candidates for further development and eventual clinical trials. nih.govkarger.com
Q & A
Q. What are the primary mechanisms of antiviral activity exhibited by Temporin-1CEb against HSV-1?
this compound interacts with heparan sulfate on host cell membranes, competitively inhibiting HSV-1 attachment and entry. This mechanism was validated using binding assays, confocal imaging, and qPCR to quantify viral load reduction in VeroE6 and TIGKs cells . Methodologically, researchers should combine surface plasmon resonance (SPR) for binding affinity studies with functional assays (e.g., viral titer reduction) to confirm mechanistic hypotheses.
Q. Which experimental models are most suitable for evaluating this compound's efficacy in oral mucosal infections?
A tiered approach using 2D cell cultures (e.g., VeroE6 for viral replication) and 3D organotypic gingival (OTG) models is recommended. The OTG model replicates human tissue complexity, enabling ex vivo assessment of peptide penetration and antiviral activity. Researchers should validate findings across both systems to ensure translational relevance .
Q. How is cytotoxicity assessed in this compound studies, and what thresholds define therapeutic viability?
Cytotoxicity is evaluated via XTT (metabolic activity) and LDH (membrane integrity) assays. A therapeutic index (TI) ≥10 (ratio of cytotoxic concentration [CC₅₀] to effective antiviral concentration [EC₅₀]) is typically acceptable. For rigor, parallel testing in primary human keratinocytes is advised to exclude cell line-specific artifacts .
Q. What analytical techniques confirm this compound's structural integrity and purity?
High-performance liquid chromatography (HPLC) with >95% purity thresholds and mass spectrometry (MS) for molecular weight verification are standard. Circular dichroism (CD) can assess secondary structure (e.g., α-helical content), critical for bioactivity .
Q. How do researchers address batch-to-batch variability in peptide synthesis?
Strict quality control protocols include:
- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry.
- Post-synthesis purification via reverse-phase HPLC.
- Lot-specific activity validation using standardized antiviral assays .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions between in vitro and ex vivo efficacy data for this compound?
Discrepancies often arise from differences in tissue complexity or penetration barriers. To address this:
Q. How can researchers optimize this compound's selectivity for HSV-1 over host cells?
Structure-activity relationship (SAR) studies are critical. For example:
- Systematic residue substitution (e.g., lysine-to-arginine swaps) to enhance heparan sulfate binding.
- Molecular dynamics simulations to predict charge distribution and membrane interaction.
- Validate selectivity via comparative cytotoxicity assays (HSV-1-infected vs. uninfected cells) .
Q. What methodologies validate this compound's efficacy against drug-resistant HSV-1 strains?
Q. How should researchers design studies to assess this compound's synergism with existing antivirals?
Apply the Chou-Talalay combination index (CI) method:
Q. What statistical frameworks are optimal for analyzing this compound's time-dependent antiviral effects?
- Mixed-effects models to account for repeated measurements (e.g., viral load over 72 hours).
- Kaplan-Meier survival analysis for time-to-inhibition endpoints.
- Bootstrap resampling to estimate confidence intervals for EC₅₀/CC₅₀ ratios in small-sample studies .
Methodological Notes
- Data Reprodubility : Document equipment specifications (manufacturer, model) and test conditions (temperature, pH) per journal guidelines .
- Contradiction Analysis : Use triangulation (e.g., qPCR, plaque assays, imaging) to confirm antiviral mechanisms .
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
